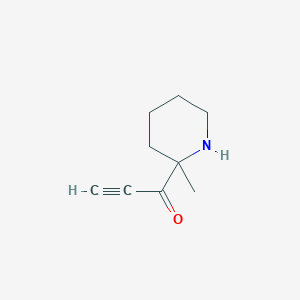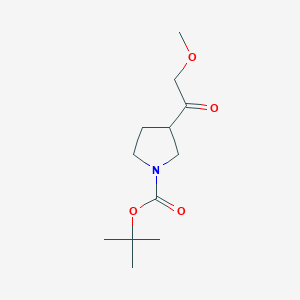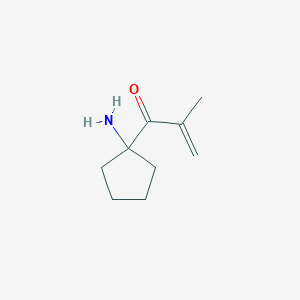
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a hydroxyhexylsulfanyl side chain, and a carboxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the desired amino acid . Another method involves the use of hexamethylenetetramine as a reagent in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyhexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyhexylsulfanyl group can yield sulfoxides or sulfones, while reduction of the amino group can produce primary amines.
Applications De Recherche Scientifique
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein folding.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyhexylsulfanyl side chain can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-amino-3-(1-hydroxyhexyl)propanoic acid: Lacks the sulfanyl group, which may affect its reactivity and interactions.
(2R)-2-amino-3-(1-hydroxybutylsulfanyl)propanoic acid: Has a shorter hydroxyalkyl chain, which may influence its solubility and biological activity.
Uniqueness
The presence of the hydroxyhexylsulfanyl side chain in (2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid makes it unique compared to other amino acid derivatives. This structural feature can enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
205173-20-2 |
|---|---|
Formule moléculaire |
C9H19NO3S |
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H19NO3S/c1-2-3-7(4-5-11)14-6-8(10)9(12)13/h7-8,11H,2-6,10H2,1H3,(H,12,13)/t7?,8-/m0/s1 |
Clé InChI |
GTJBXOQYHBJVCS-MQWKRIRWSA-N |
SMILES isomérique |
CCCC(CCO)SC[C@@H](C(=O)O)N |
SMILES canonique |
CCCC(CCO)SCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)




![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)

![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)




